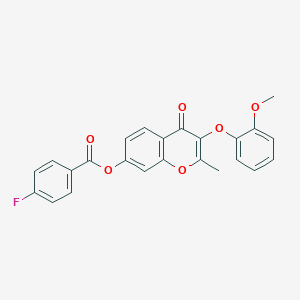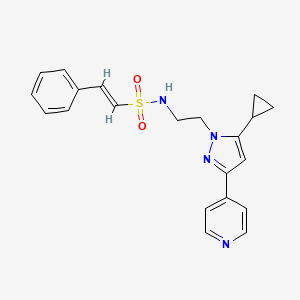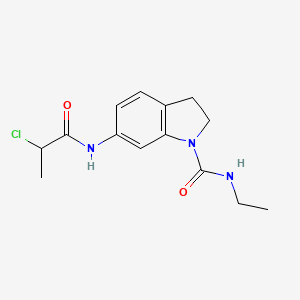![molecular formula C15H19N3O2 B2398813 3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1507799-76-9](/img/structure/B2398813.png)
3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The compound 3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is part of a broader family of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives. These compounds have been synthesized through efficient methods, resulting in high yields without the need for additional purification. Their antimicrobial activities have been explored, indicating potential applications in developing new antimicrobial agents. For instance, Krolenko et al. (2015) have developed efficient synthesis methods for these derivatives, showcasing their antimicrobial properties against various pathogens (Krolenko et al., 2015).
Applications in Organic Synthesis
This chemical framework is also utilized in organic synthesis, contributing to the creation of multifunctional compounds. For example, Ghochikyan et al. (2016) demonstrated the efficient preparation of triazole-containing spiro dilactones from 3-ethoxycarbonyltetrahydrofuran-2-ones, leading to almost quantitative yields. This indicates the compound's role in generating novel organic materials with potential applications in various fields, including materials science and pharmaceuticals (Ghochikyan et al., 2016).
Material Science and Coating Technologies
In material science, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been investigated for their potential in coatings and antimicrobial surfaces. For example, N-halamine-coated cotton using similar compounds has been researched for antimicrobial and detoxification applications. This technology has shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential for use in medical textiles and environmental decontamination processes (Ren et al., 2009).
Corrosion Inhibition
Further, the spirocyclopropane derivatives of related compounds have been studied for their application in corrosion inhibition. These substances have shown effectiveness in protecting mild steel in acidic solutions, highlighting their potential as environmentally friendly corrosion inhibitors in industrial applications (Chafiq et al., 2020).
Propriétés
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-3-4-11(2)12(7-10)8-18-13(19)15(17-14(18)20)5-6-16-9-15/h3-4,7,16H,5-6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJYILVFHJHNBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCNC3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/no-structure.png)

![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)


![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2398738.png)

![4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2398744.png)
![ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2398745.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2398746.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2398750.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)